molecular formula C13H18N2O3 B8358239 6-methyl-2-(D-valylamino)benzoic acid

6-methyl-2-(D-valylamino)benzoic acid

Cat. No.: B8358239
M. Wt: 250.29 g/mol
InChI Key: PBMKPRGRODQOPA-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2-(D-valylamino)benzoic acid is a synthetic benzoic acid derivative characterized by a methyl group at the 6-position and a D-valylamino substituent at the 2-position of the aromatic ring. This structure combines the benzoic acid scaffold—a common motif in pharmaceuticals and agrochemicals—with a peptide-like side chain derived from D-valine, a nonpolar branched-chain amino acid. Such modifications are often employed to enhance bioavailability, target specificity, or metabolic stability in drug design .

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

2-[[(2R)-2-amino-3-methylbutanoyl]amino]-6-methylbenzoic acid

InChI

InChI=1S/C13H18N2O3/c1-7(2)11(14)12(16)15-9-6-4-5-8(3)10(9)13(17)18/h4-7,11H,14H2,1-3H3,(H,15,16)(H,17,18)/t11-/m1/s1

InChI Key

PBMKPRGRODQOPA-LLVKDONJSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)NC(=O)[C@@H](C(C)C)N)C(=O)O

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(C(C)C)N)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features and Toxicity Predictions

The toxicity of benzoic acid derivatives can be predicted using Quantitative Structure-Toxicity Relationship (QSTR) models based on molecular connectivity indices (MCIs). For example, the zero-order (0JA) and first-order (1JA) connectivity indices, along with the cross-factor (JB = 0JA × 1JA), correlate with oral LD₅₀ values in mice .

Compound Substituents Predicted MCIs (Relative) Toxicity (LD₅₀) Trend
Benzoic acid -COOH at position 1 Low 0JA, 1JA Higher LD₅₀ (less toxic)
Aspirin -OCOCH₃ at position 2, -COOH at 1 Moderate 0JA, 1JA Intermediate toxicity
6-Methyl-2-(D-valylamino)benzoic acid -CH₃ at 6, -D-valylamino at 2 High 0JA, 1JA (bulky groups) Likely lower LD₅₀ (more toxic)

The bulky D-valylamino group likely increases 0JA and 1JA values, which the QSTR model associates with higher toxicity (lower LD₅₀) . However, peptide-like side chains may also alter absorption or metabolism, complicating direct comparisons.

Antioxidant Activity

Antioxidant efficacy in phenolic compounds correlates with hydroxyl group count and resonance stabilization. Cinnamic acid derivatives (e.g., ferulic acid) outperform benzoic acid analogs due to their conjugated double bond (-CH=CHCOOH), which stabilizes free radicals . This compound lacks hydroxyl groups and a conjugated system, suggesting minimal antioxidant activity compared to protocatechuic acid (3,4-dihydroxybenzoic acid) or caffeic acid:

Compound Key Functional Groups Antioxidant Activity (Relative)
Protocatechuic acid 3,4-di-OH, -COOH High (3 hydroxyl groups)
Ferulic acid 4-OH, 3-OCH₃, -CH=CHCOOH Very high (resonance-stabilized)
This compound -CH₃, -D-valylamino, -COOH Low (no hydroxyls/conjugation)

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